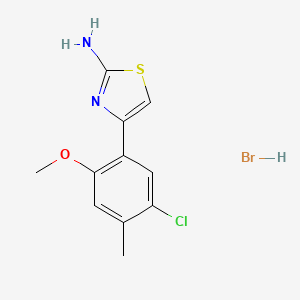

![molecular formula C14H15NO B2636729 1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one CAS No. 2185980-65-6](/img/structure/B2636729.png)

1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

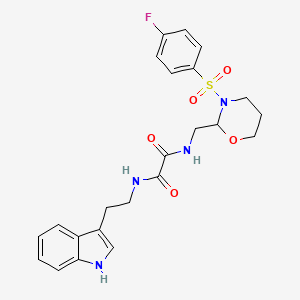

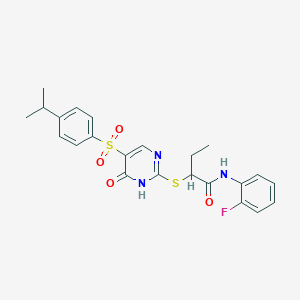

1-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one , often referred to as a spirocyclic oxindole , is a fascinating chemical entity. It belongs to the class of spirocycles, which are characterized by a single fully-substituted carbon atom connecting two rings. These structures exhibit inherent three-dimensionality due to the tetrahedral sp3-carbon atom shared by the rings. The spirocyclic motif imparts unique physicochemical properties, making it an attractive target for medicinal chemistry applications .

Synthesis Analysis

Several synthetic approaches have been developed to access spirocyclic oxindoles. These methods involve stereoselective strategies to construct spiro-3- to 8-membered rings. Researchers have explored diverse reaction pathways, including cyclopropanation, cyclization, and condensation reactions. Notably, spirocyclic oxindoles serve as intermediates in total synthesis and as model compounds for developing enantioselective catalytic methodologies .

One notable precursor for spirocyclic oxindoles involves the synthesis of 3-methyl-7-hydroxyoctahydroindolizine from 1-spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one. This transformation opens up avenues for further functionalization and structural diversification .

Molecular Structure Analysis

The molecular structure of 1-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one features a spirocyclic arrangement, with the cyclopropane ring fused to the isoquinoline moiety. The fully-substituted carbon atom at the spiro center connects the two rings, resulting in a compact and intriguing geometry. The torsional strain imposed by the orthogonal arrangement of the rings contributes to the overall three-dimensionality of the molecule .

Chemical Reactions Analysis

1-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one can participate in various chemical reactions, including cycloadditions, cyclizations, and functional group transformations. These reactions allow for the creation of diverse spirocyclic derivatives, each potentially possessing distinct biological activities or pharmacological profiles. Researchers continue to explore novel synthetic routes to expand the chemical space accessible through spirocyclic oxindoles .

Propriétés

IUPAC Name |

1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-13(16)15-9-11-5-3-4-6-12(11)14(10-15)7-8-14/h2-6H,1,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQWLXDHOSGRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC2=CC=CC=C2C3(C1)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)

![5-Phenyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2636650.png)

![N-Cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)

![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)

![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2636667.png)